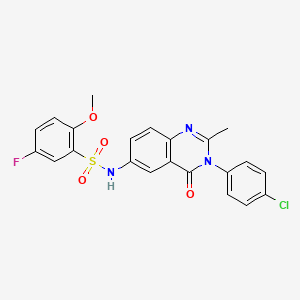
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as MPSSB, has been studied extensively for its ability to interact with specific receptors in the body and produce a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Chemical Synthesis and Structure-Activity Relationships
A study on the synthesis and structure-activity relationships of a series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally similar to the compound of interest, reveals insights into their chemical behavior and potential applications. These compounds have demonstrated varying degrees of analgesic and anti-inflammatory activity, dependent on the spatial arrangement of their pyridine and benzothiazine fragments. The synthesis process involves interactions with aminopyridines, highlighting the compound's potential in the development of new pharmaceuticals with analgesic and anti-inflammatory properties (Ukrainets et al., 2019).
Antisecretory and Stability Characteristics
Another related study on 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors showcases the importance of pyridine nitrogen in controlling the stability and activity of such compounds. By manipulating the electron-donating and electron-withdrawing effects through specific substituents, compounds with high potency as inhibitors of gastric acid secretion and good stability under physiological conditions were obtained. This research points towards the compound's relevance in designing new drugs for treating conditions like acid reflux or peptic ulcers, leveraging the stability and activity relationships of pyridine-based sulfonamides (Ife et al., 1989).
Anticancer Activity
Research into Co(II) complexes of similar thiazol-2-yl benzene sulfonamide derivatives, including compounds with pyridin-2-yl moieties, indicates potential anticancer applications. These complexes were synthesized and subjected to in vitro cytotoxicity studies against human breast cancer cell lines, demonstrating their potential as therapeutic agents in oncology. The study underscores the utility of such compounds in developing new anticancer drugs, with specific focus on their structural properties and biological activities (Vellaiswamy & Ramaswamy, 2017).
Development of Chemotherapeutic Agents
Further research into the synthesis and cytotoxic evaluation of sulfonamide Schiff bases, including those with pyridin-2-yl and thiazol-2-yl moieties, highlights their potential as chemotherapeutic agents. These compounds demonstrated significant cytotoxic activity towards breast cancer cell lines, suggesting their utility in cancer treatment. The study emphasizes the role of such compounds in the synthesis of new drugs with potential applications in chemotherapy (Govindaraj et al., 2021).
Propriétés
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-6-3-5-13-25(15)30(27,28)17-10-8-16(9-11-17)20(26)24-21-23-19(14-29-21)18-7-2-4-12-22-18/h2,4,7-12,14-15H,3,5-6,13H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSMZSNWYXAVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2455092.png)
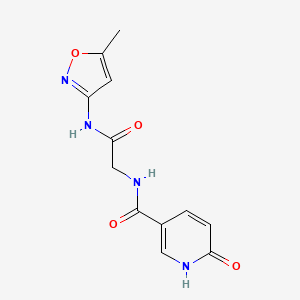

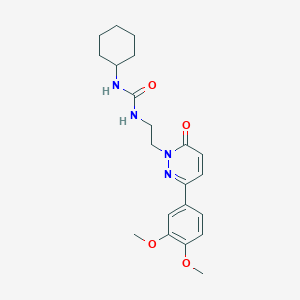

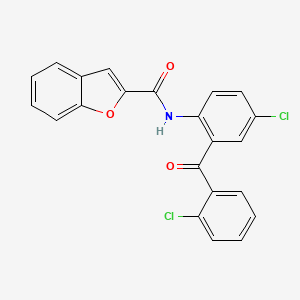
![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2455100.png)
![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)
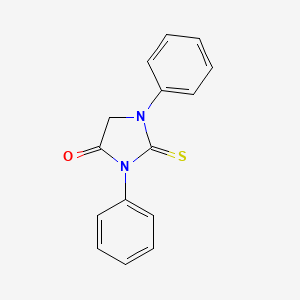
![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)


